5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Catalog No.
S776963
CAS No.
51757-47-2
M.F
C16H20O4
M. Wt
276.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-...

CAS Number

51757-47-2

Product Name

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

IUPAC Name

5-(2-adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

InChI

InChI=1S/C16H20O4/c1-16(2)19-14(17)13(15(18)20-16)12-10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3

InChI Key

SIYYOHROEIZBBC-UHFFFAOYSA-N

SMILES

CC1(OC(=O)C(=C2C3CC4CC(C3)CC2C4)C(=O)O1)C

Canonical SMILES

CC1(OC(=O)C(=C2C3CC4CC(C3)CC2C4)C(=O)O1)C

Chemical Structure and Properties

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as ADDO, is a bicyclic organic compound. It belongs to a class of compounds called dimedones, which are known for their diverse range of chemical properties.

  • Molecular Formula: C16H20O4 PubChem:
  • CAS Number: 51757-47-2 Sigma-Aldrich:

Potential Research Applications

ADDO has been investigated for various potential applications in scientific research. Here are some documented areas of exploration:

  • Organic Synthesis: Due to its reactive carbonyl groups, ADDO can be used as a building block in the synthesis of more complex organic molecules. Research has explored its application in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings Stenutz).
  • Material Science: Some studies have investigated the potential use of ADDO in the development of new materials. For example, research has explored its application as a flame retardant additive in polymers ChemicalBook: .

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has the molecular formula C16H20O4 and a molecular weight of 276.34 g/mol. This compound features a dioxane ring structure with two carbonyl groups and an adamantylidene substituent that contributes to its unique reactivity and potential biological activities . The presence of the adamantyl group enhances the compound's lipophilicity, which may influence its interaction with biological targets.

Typical of dioxanes and diketones. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl groups in the dioxane can act as electrophiles in nucleophilic addition reactions.
  • Condensation Reactions: The compound may participate in condensation reactions to form larger molecules or derivatives.
  • Reduction Reactions: The diketone functionality can be reduced to corresponding alcohols or other derivatives depending on the reducing agent used.

These reactions are essential for synthetic applications and further derivatization of the compound.

Synthesis of 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves:

  • Formation of the Dioxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Adamantylidene Group: This step may involve the use of adamantyl halides or other derivatives to introduce the adamantyl substituent onto the dioxane framework.
  • Functionalization: Further modifications can be made to enhance biological activity or tailor properties for specific applications.

The unique structure of 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione lends itself to various applications:

  • Pharmaceutical Development: Its potential biological activity makes it a candidate for drug development.
  • Material Science: The compound may be explored for use in polymer synthesis or as a precursor for advanced materials.
  • Chemical Research: As a versatile intermediate, it can be utilized in various synthetic pathways for creating complex organic molecules.

Interaction studies involving 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione focus on its binding affinity to biological targets such as enzymes and receptors. Preliminary data suggest that modifications to the adamantyl group can significantly influence these interactions. Understanding these interactions is crucial for optimizing its pharmacological properties.

Several compounds share structural similarities with 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Here is a comparison with notable examples:

Compound NameMolecular FormulaKey Features
5-(2-Furylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dioneC11H12O4Contains a furyl group; studied for different biological activities .
2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dioneC19H24O4Features a phenyl substituent; potential for diverse reactivity.
5-(adamantan-1-yloxy)-1-benzofuranC16H18ORelated structure; known for unique electronic properties and potential bioactivity .

Uniqueness

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione stands out due to its specific combination of an adamantyl group and dioxane structure. This combination may enhance its lipophilicity and biological activity compared to other similar compounds.

XLogP3

3.4

Wikipedia

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Dates

Modify: 2023-08-15

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